Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride
Overview
Description
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride is a synthetic organic compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its complex structure and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride typically involves multiple steps, starting from basic organic compounds. The process often includes the following steps:
Formation of the Amino Acid Derivative: The initial step involves the synthesis of the amino acid derivative, which is then esterified to form the ethyl ester.
Introduction of the Bis(2-chloroethyl)amino Group:
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group, potentially leading to the formation of secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary amines .
Scientific Research Applications
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride involves its interaction with cellular DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, inhibiting DNA replication and transcription. This action makes it a potential candidate for cancer therapy, as it can induce apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[bis(2-chloroethyl)amino]-L-phenylalaninate hydrochloride: This compound shares a similar structure but differs in the position of the amino group.
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another compound with a similar bis(2-chloroethyl)amino group but with different functional groups attached to the aromatic ring.
Uniqueness
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride is unique due to its specific structure, which allows it to form stable dihydrochloride salts. This property enhances its solubility and stability, making it more suitable for various applications compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2.2ClH/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17;;/h3-6,14H,2,7-11,18H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRUKJQZAVFAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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